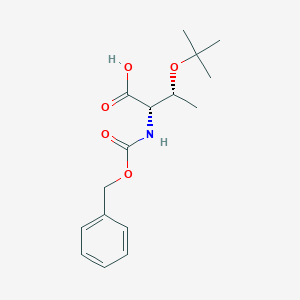

N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine

Description

Properties

IUPAC Name |

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYMOTAFFJDTAG-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427035 | |

| Record name | AmbotzZAA1168 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16966-09-9 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16966-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AmbotzZAA1168 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, a critical protected amino acid derivative for peptide synthesis. The document delves into its chemical and physical properties, provides a rationale for its protecting group strategy, and outlines its application in the synthesis of complex peptides. Detailed experimental protocols, safety and handling procedures, and spectral data characteristics are presented to serve as a vital resource for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction: The Strategic Importance of Protected Threonine in Peptide Synthesis

Threonine, a polar amino acid with a secondary hydroxyl group, is a fundamental component of numerous biologically active peptides. The presence of this hydroxyl group, alongside the α-amino and carboxyl termini, necessitates a robust protection strategy during peptide synthesis to prevent undesirable side reactions. This compound emerges as a key building block, offering a strategic combination of protecting groups to ensure the fidelity of peptide chain elongation.

The benzyloxycarbonyl (Cbz or Z) group, a classic urethane-type protecting group for the α-amino function, is renowned for its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenolysis. Complementing this, the tert-butyl (tBu) ether safeguards the threonine side-chain hydroxyl group, preventing O-acylation and dehydration. The acid-lability of the tert-butyl group allows for its orthogonal removal, a cornerstone of modern peptide synthesis strategies. This dual-protection scheme makes this compound particularly valuable in both solution-phase and solid-phase peptide synthesis (SPPS), facilitating the precise construction of complex peptide architectures.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in the laboratory.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₅ | [2] |

| Molecular Weight | 309.36 g/mol | [2] |

| CAS Number | 16966-09-9 | [2] |

| Appearance | White to light yellow powder or crystals | [1] |

| Purity | ≥97.5% | [1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [3] |

| Storage | Recommended storage at 2-8°C | [1][2] |

While specific experimental data for the melting point and optical rotation of this compound are not widely published, data for closely related compounds provide a useful reference. For instance, the analogous N-Boc-O-benzyl-L-threonine exhibits a melting point in the range of 114.0 to 118.0 °C and a specific rotation of +16.0 to +17.0 degrees (c=1, MeOH).

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively available in public databases.[4] However, based on its chemical structure, the expected spectral features are as follows:

-

¹H NMR: The spectrum would exhibit characteristic signals for the protons of the tert-butyl group (a singlet around 1.1-1.3 ppm), the threonine backbone protons, the benzylic protons of the Cbz group (a singlet around 5.1 ppm), the aromatic protons of the Cbz group (multiplets between 7.2-7.4 ppm), and the amide proton.[4]

-

¹³C NMR: Resonances would be observed for the carbons of the tert-butyl group, the threonine backbone, the carbonyls of the carboxylate and the carbamate, and the aromatic carbons of the Cbz group.[4]

-

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H bond (stretching vibration around 3300 cm⁻¹), the carbonyl stretching of the urethane and carboxylic acid (around 1700-1750 cm⁻¹), and aromatic C-H bonds.[4]

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (309.36 g/mol ) would be expected.[4]

Synthesis and Purification

The synthesis of this compound involves a multi-step process that begins with the protection of the side-chain hydroxyl group, followed by the protection of the α-amino group.

General Synthetic Pathway

A common synthetic route involves the tert-butylation of the hydroxyl and carboxyl groups of L-threonine, followed by the introduction of the Cbz group and subsequent selective deprotection of the tert-butyl ester.

Caption: General synthetic workflow for this compound.

Illustrative Synthetic Protocol

The following is a generalized protocol based on established chemical transformations for protected amino acids:

-

O- and Carboxy-tert-butylation: L-threonine is reacted with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid, in a suitable solvent like dioxane. This step simultaneously protects both the hydroxyl and carboxyl groups.[4]

-

N-Protection with Cbz Group: The resulting O-tert-butyl-L-threonine tert-butyl ester is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a mixed solvent system (e.g., water/organic solvent) to yield the fully protected threonine derivative.[4]

-

Selective Deprotection: The tert-butyl ester is selectively cleaved under mild acidic conditions to afford the final product, this compound.

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.

Application in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis. The orthogonal protecting group strategy is key to its utility.

Protecting Group Rationale

-

N-terminal Cbz Group: Provides robust protection of the amino group during peptide coupling reactions. It is stable to the acidic conditions used to remove the tert-butyl group.

-

Side-Chain tert-butyl Group: Effectively masks the hydroxyl group, preventing side reactions. It is readily cleaved with moderately strong acids like trifluoroacetic acid (TFA).

This orthogonality allows for the selective deprotection of either the N-terminus (for chain elongation) or the side-chain (in the final deprotection step) without affecting the other protecting group.

Peptide Coupling Protocol

While less common in modern solid-phase applications compared to its Fmoc-protected counterpart, the principles of its use in solution-phase synthesis are well-established.[4] The following is a general protocol for a peptide coupling reaction:

-

Activation: this compound is activated at its carboxyl group using a suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)).

-

Coupling: The activated amino acid is then reacted with the free amino group of the growing peptide chain in a suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).

-

Work-up and Purification: After the reaction is complete, the reaction mixture is worked up to remove by-products and unreacted reagents. The resulting peptide is then purified, typically by chromatography.

Caption: General workflow for peptide coupling using this compound.

Deprotection Strategies

The removal of the protecting groups is a critical final step in peptide synthesis.

-

Cbz Group Removal: The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by treatment with strong acids such as HBr in acetic acid.

-

tert-butyl Group Removal: The tert-butyl ether is cleaved using moderately strong acids, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in the field of peptide chemistry. Its well-defined orthogonal protecting group strategy enables the controlled and efficient synthesis of complex peptides. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, and applications, offering valuable insights for researchers and professionals engaged in peptide synthesis and drug discovery.

References

- BenchChem. (2025).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyloxycarbonyl-o-tert.butyl-l-threonine. Retrieved from [Link]

Sources

Z-Thr(tBu)-OH synthesis protocol

An In-depth Technical Guide to the Synthesis of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine [Z-Thr(tBu)-OH]

Introduction

N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine, commonly abbreviated as Z-Thr(tBu)-OH, is a cornerstone building block in the field of peptide chemistry. Its utility stems from the strategic implementation of an orthogonal protecting group scheme, which is paramount for the successful and precise assembly of complex peptide sequences.[1][2] This guide provides a comprehensive overview of the synthesis of Z-Thr(tBu)-OH, intended for researchers, scientists, and professionals in drug development.

The core of this strategy lies in the differential stability of the two protecting groups. The benzyloxycarbonyl (Z or Cbz) group shields the α-amino functionality. It is notably stable under the mildly acidic or basic conditions often employed in peptide synthesis but can be selectively removed via catalytic hydrogenation.[1][2] Concurrently, the tert-butyl (tBu) group protects the hydroxyl side chain of threonine, preventing undesirable side reactions such as O-acylation.[3] The tBu group is highly stable to basic and hydrogenolytic conditions but is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[2] This orthogonality ensures that each protecting group can be removed independently without affecting the other, a critical feature for convergent and solid-phase peptide synthesis strategies.[2]

This document details a robust, multi-step synthetic pathway commencing from L-threonine, proceeding through key intermediates to the final high-purity product. We will explore the causality behind experimental choices, provide detailed protocols, and address common challenges to ensure a reproducible and efficient synthesis.

Physicochemical and Characterization Data

A summary of the key physicochemical properties for Z-Thr(tBu)-OH is presented below. Confirmation of the final product's identity and purity relies on standard analytical techniques. While specific spectral data can vary slightly based on instrumentation and conditions, characterization typically involves ¹H NMR, ¹³C NMR, and mass spectrometry to verify the molecular structure and assess purity.[1]

| Property | Value | Reference |

| Chemical Name | (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | [1] |

| Synonyms | Cbz-Thr(tBu)-OH, Z-L-Thr(tBu)-OH | [1] |

| CAS Number | 16966-09-9 | [1] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][4] |

| Molecular Weight | 309.36 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C, desiccated | [1][5] |

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of Z-Thr(tBu)-OH from L-threonine is most effectively achieved through a four-step sequence. This pathway is designed to selectively protect each reactive functional group in a logical order to prevent side reactions and maximize yield. The overall strategy is as follows:

-

Esterification: The carboxylic acid of L-threonine is first converted to a methyl ester. This protects the carboxyl group from reacting in subsequent steps, such as during the introduction of the Z-group.[6]

-

N-Protection: The α-amino group is protected with the benzyloxycarbonyl (Z) group. This is a crucial step to prevent peptide bond formation or other unwanted reactions at the N-terminus.[6]

-

O-tert-butylation: The hydroxyl side chain is protected with the acid-labile tert-butyl group. This is often the most challenging step and requires anhydrous, acidic conditions.[6]

-

Saponification: Finally, the methyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid of the target molecule, Z-Thr(tBu)-OH.[4][7]

The entire workflow is visualized in the diagram below.

Part 1: Synthesis of the Intermediate Z-Thr(tBu)-OMe

This section details the first three steps required to produce the immediate precursor to the final product.

Step 1: Esterification of L-Threonine

The initial step involves the protection of the carboxylic acid as a methyl ester. This is accomplished by reacting L-threonine with thionyl chloride in methanol. The thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which then catalyzes the Fischer esterification.

-

Rationale: Protecting the carboxyl group prevents it from reacting with benzyl chloroformate in the subsequent N-protection step. The methyl ester is chosen for its ease of introduction and subsequent removal via saponification.

Step 2: N-Protection of L-Threonine Methyl Ester

With the carboxyl group protected, the α-amino group is acylated using benzyl chloroformate (CbzCl or Z-Cl) in a Schotten-Baumann reaction. The reaction is performed under basic conditions (e.g., using sodium hydroxide) to neutralize the HCl generated and to deprotonate the ammonium group of the amino acid ester, rendering the amino group nucleophilic.[6]

-

Rationale: The Z-group is a robust protecting group that is stable to the acidic conditions of the subsequent O-tert-butylation step and the basic conditions of the final saponification step.[2]

Step 3: O-tert-butylation of Z-Thr-OMe

This step involves the formation of a tert-butyl ether at the side-chain hydroxyl group. The reaction is typically carried out by treating Z-Thr-OMe with isobutylene in the presence of a strong acid catalyst, such as concentrated sulfuric acid, in an anhydrous solvent like dichloromethane.[6]

-

Mechanism: The acid protonates the isobutylene to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic hydroxyl group of the threonine side chain to form the tert-butyl ether.

-

Causality: Anhydrous conditions are critical to prevent the tert-butyl carbocation from being quenched by water. The use of a strong acid is necessary to generate a sufficient concentration of the carbocation.

Part 2: Saponification to Yield Z-Thr(tBu)-OH

The final step is the hydrolysis of the methyl ester of Z-Thr(tBu)-OMe to the desired carboxylic acid. This is a standard saponification reaction carried out under controlled basic conditions.[4][7]

-

Mechanism: The reaction proceeds via a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group and forming the carboxylate salt. A final acidic workup protonates the carboxylate to yield the final product.

Detailed Experimental Protocol: Saponification of Z-Thr(tBu)-OMe

This protocol is adapted from established laboratory procedures.[4][7]

Reaction Setup:

-

In a suitable reaction vessel (e.g., a 2 L beaker), combine Z-Thr(tBu)-OMe (169 g, 1.0 eq) with acetone (300 mL) and 1,2-dichloroethane (600 mL).[4]

-

Stir the mixture to achieve a homogenous solution or suspension.

pH Adjustment and Reaction: 3. Carefully adjust the pH of the mixture to between 10 and 11 using a 1 M sodium hydroxide (NaOH) solution.[4][7] The base should be added dropwise while monitoring the pH with a calibrated pH meter. 4. Maintain the reaction mixture at room temperature and monitor its progress using an appropriate analytical method (e.g., Thin Layer Chromatography or HPLC) until all the starting material is consumed.[7]

Workup and Extraction: 5. Once the reaction is complete, transfer the mixture to a separatory funnel and wash once with diethyl ether (500 mL) to remove non-polar impurities. Discard the ether layer.[4] 6. Add ethyl acetate (800 mL) to the aqueous mixture.[4] 7. Acidify the mixture to a pH of 2-3 by the slow addition of an aqueous citric acid solution.[7] This step protonates the carboxylate salt, making it soluble in the organic phase. 8. Separate the layers and wash the organic phase sequentially with water (300 mL) and then with a saturated brine solution (300 mL).[4][7] The brine wash helps to remove residual water from the organic layer.

Drying and Crystallization: 9. Dry the organic phase over anhydrous sodium sulfate (approx. 100 g).[4][7] 10. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a viscous oil or residue. 11. To the residue, add diethyl ether (500 mL) and stir or sonicate to induce crystallization.[4][7] 12. Collect the resulting white solid by filtration, wash with a small amount of cold ether, and dry under vacuum to yield the final product, Z-Thr(tBu)-OH.

| Parameter | Value/Reagent | Purpose |

| Starting Material | Z-Thr(tBu)-OMe | Precursor with protected N- and side-chain groups |

| Base | 1 M Sodium Hydroxide | Catalyst for ester hydrolysis |

| Solvents | Acetone, 1,2-Dichloroethane | Reaction medium |

| Reaction pH | 10-11 | Optimal for saponification while minimizing side reactions[7] |

| Acid for Workup | Aqueous Citric Acid | Protonation of the carboxylate salt[7] |

| Extraction Solvent | Ethyl Acetate | To extract the final product from the aqueous phase |

| Crystallization | Diethyl Ether | To purify the final product as a solid |

| Expected Yield | ~80% | [4] |

Experimental Workflow: Saponification

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to address common issues encountered during the synthesis of Z-Thr(tBu)-OH.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete Saponification: The hydrolysis reaction did not go to completion. | Ensure the pH is consistently maintained between 10-11 during the reaction. Use a calibrated pH meter. Monitor the reaction progress diligently using TLC or HPLC to confirm the absence of starting material.[7] |

| Loss of Product During Workup: The carboxylate was not fully protonated before extraction, or emulsions formed. | During the extraction, ensure the pH of the aqueous layer is carefully adjusted to 2-3 with a mild acid like citric acid to fully protonate the carboxylic acid for efficient extraction into the organic phase.[7] If emulsions form, add more brine to help break them. | |

| Product Purity Issues | Residual Starting Material: Incomplete saponification (as above). | See "Incomplete Saponification" above. If necessary, the final product can be re-crystallized. |

| Cleavage of tBu Group: The acidic workup was too harsh, leading to the premature deprotection of the side chain. | Use a mild acid like citric acid for the workup rather than strong mineral acids. Avoid prolonged exposure to acidic conditions.[7] | |

| Epimerization | Harsh Reaction Conditions: The stereocenter alpha to the carbonyl group is susceptible to epimerization under excessively harsh basic conditions or high temperatures. | Maintain the reaction at room temperature and do not exceed the recommended pH of 11. Add the base slowly to avoid localized areas of high concentration.[7] |

Conclusion

The synthesis of Z-Thr(tBu)-OH is a well-established, multi-step process that provides a vital building block for peptide synthesis. Success hinges on a methodical approach that respects the reactivity of each functional group, employing a logical sequence of protection and deprotection steps. The final saponification and purification are particularly critical stages where careful control over pH and extraction technique directly impacts the yield and purity of the final product. By understanding the chemical principles behind each step and anticipating potential challenges, researchers can reliably and efficiently produce high-quality Z-Thr(tBu)-OH for application in the synthesis of complex and therapeutically relevant peptides.

References

-

PrepChem.com. Synthesis of 3.68 g of Z-Thr(tBu)-OH. Available from: [Link]

- Google Patents. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.

-

MySkinRecipes. N-((Benzyloxy)Carbonyl)-O-(Tert-Butyl)-L-Threonine. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]

- 5. Z-Thr(tBu)-OH | 16966-09-9 [sigmaaldrich.com]

- 6. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of N-Cbz-O-tBu-L-threonine

Introduction

In the landscape of peptide synthesis and drug development, the precise control of amino acid stereochemistry and the strategic use of protecting groups are paramount. N-α-Carbobenzyloxy-O-tert-butyl-L-threonine (N-Cbz-O-tBu-L-threonine) is a critical chiral building block, offering orthogonal protection of the amine and hydroxyl functionalities of L-threonine. The carbobenzyloxy (Cbz) group provides robust protection for the α-amino group, while the tert-butyl (tBu) ether safeguards the side-chain hydroxyl group from unwanted side reactions during peptide coupling.

The unambiguous structural confirmation and purity assessment of N-Cbz-O-tBu-L-threonine are essential for its effective use in the synthesis of complex peptides and therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for N-Cbz-O-tBu-L-threonine, detailed experimental protocols for data acquisition, and an expert interpretation of the spectral features. While direct, published experimental spectra for this specific derivative are not widely available, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a reliable predictive framework for researchers.[1]

Molecular Structure and Spectroscopic Correlation

The molecular structure of N-Cbz-O-tBu-L-threonine forms the basis for interpreting its spectroscopic data. Each proton and carbon atom occupies a unique chemical environment, giving rise to distinct signals in NMR spectroscopy. Similarly, the vibrational modes of its functional groups produce a characteristic fingerprint in IR spectroscopy, and its molecular weight and fragmentation pattern are revealed through mass spectrometry.

Caption: Molecular Structure of N-Cbz-O-tBu-L-threonine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of N-Cbz-O-tBu-L-threonine would exhibit characteristic signals for the protons of the threonine backbone, the Cbz protecting group, and the tBu protecting group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Ar-H (Phenyl protons of Cbz) |

| ~ 5.10 | s | 2H | -CH ₂-Ph (Benzyl protons of Cbz) |

| ~ 5.30 | d | 1H | NH |

| ~ 4.30 | dd | 1H | α-CH |

| ~ 4.10 | m | 1H | β-CH |

| ~ 1.20 | d | 3H | γ-CH ₃ |

| ~ 1.15 | s | 9H | -C(CH ₃)₃ (tert-butyl protons) |

Note: Predicted chemical shifts are based on typical values for similar protected amino acids and may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.35 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the Cbz group.

-

Benzyl Protons (δ 5.10 ppm): The singlet corresponding to 2 protons arises from the benzylic methylene group of the Cbz protector.

-

Amide Proton (δ 5.30 ppm): A doublet signal for the NH proton is expected, with coupling to the adjacent α-proton. The chemical shift of this proton can be highly dependent on solvent and concentration.

-

Threonine Backbone Protons (δ 4.30 and 4.10 ppm): The α-proton appears as a doublet of doublets due to coupling with the NH proton and the β-proton. The β-proton signal is a multiplet resulting from coupling with the α-proton and the γ-methyl protons.

-

Methyl Groups (δ 1.20 and 1.15 ppm): The doublet for 3 protons corresponds to the γ-methyl group of the threonine residue. The prominent singlet integrating to 9 protons is indicative of the magnetically equivalent protons of the tert-butyl group.

Experimental Protocol for ¹H NMR

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.[2]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-Cbz-O-tBu-L-threonine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[2]

-

Perform phase and baseline corrections.[2]

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

-

Integrate the signals and analyze the multiplicities.[2]

-

Caption: Standard workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of N-Cbz-O-tBu-L-threonine will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171.0 | C =O (Carboxylic acid) |

| ~ 156.0 | C =O (Carbamate) |

| ~ 136.0 | Ar-C (Quaternary C of Phenyl) |

| ~ 128.5 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 127.8 | Ar-C H |

| ~ 75.0 | -C (CH₃)₃ (Quaternary C of tBu) |

| ~ 68.0 | β-C H |

| ~ 67.0 | -C H₂-Ph |

| ~ 60.0 | α-C H |

| ~ 28.0 | -C(C H₃)₃ |

| ~ 20.0 | γ-C H₃ |

Note: Predicted chemical shifts are based on typical values for similar protected amino acids and may vary. For comparison, the chemical shifts of L-threonine are approximately 175.7 ppm (C=O), 68.7 ppm (β-CH), 63.2 ppm (α-CH), and 22.2 ppm (γ-CH₃).[3]

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (δ 171.0 and 156.0 ppm): Two signals are expected in the downfield region, corresponding to the carboxylic acid carbonyl and the carbamate carbonyl of the Cbz group.

-

Aromatic Carbons (δ 127.8-136.0 ppm): The phenyl ring of the Cbz group will give rise to four distinct signals: one for the quaternary carbon and three for the protonated aromatic carbons.

-

Quaternary Carbon of tBu (δ 75.0 ppm): The signal for the quaternary carbon of the tert-butyl group is expected around this region.

-

Threonine and Cbz Carbons (δ 60.0-68.0 ppm): The signals for the α- and β-carbons of the threonine backbone and the benzylic carbon of the Cbz group appear in this range.

-

Aliphatic Carbons (δ 20.0-28.0 ppm): The upfield region will contain signals for the methyl carbons of the tert-butyl group and the γ-methyl carbon of the threonine residue.

Experimental Protocol for ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 20-50 mg of the compound to ensure a sufficient concentration for ¹³C NMR, which is less sensitive than ¹H NMR.

-

Dissolve in an appropriate volume of deuterated solvent in an NMR tube.

-

-

Instrument Setup and Acquisition:

-

Follow the same initial setup steps as for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR, with appropriate referencing (e.g., CDCl₃ at 77.16 ppm).[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretch (Amide) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-2960 | Medium | C-H stretch (Aliphatic) |

| ~ 1710 | Strong | C=O stretch (Carboxylic acid) |

| ~ 1690 | Strong | C=O stretch (Carbamate) |

| 1500-1600 | Medium | C=C stretch (Aromatic) |

| ~ 1520 | Medium | N-H bend (Amide II) |

| 1000-1300 | Strong | C-O stretch (Ether and Carboxylic acid) |

Note: These are predicted absorption ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Interpretation of the IR Spectrum

-

N-H Stretch: A band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.[4][5]

-

C-H Stretches: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the threonine backbone and protecting groups is observed below 3000 cm⁻¹.[4][6]

-

Carbonyl Stretches: Two strong absorption bands are expected for the carbonyl groups. The carboxylic acid C=O stretch is typically around 1710 cm⁻¹, and the carbamate C=O stretch of the Cbz group is expected around 1690 cm⁻¹.[4]

-

Aromatic C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.[6]

-

N-H Bend: The amide II band, resulting from N-H bending, is typically found around 1520 cm⁻¹.

-

C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ether linkage in the tBu group and the C-O bonds of the carboxylic acid and carbamate.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and collect the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like protected amino acids.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₆H₂₃NO₅

-

Molecular Weight: 309.36 g/mol

-

Monoisotopic Mass: 309.1576 g/mol

-

Expected Ions (ESI-MS):

-

Positive Mode: [M+H]⁺ at m/z 310.16, [M+Na]⁺ at m/z 332.14

-

Negative Mode: [M-H]⁻ at m/z 308.15

-

Interpretation of the Mass Spectrum

The mass spectrum should show a prominent molecular ion peak corresponding to the calculated molecular weight of the compound.[1] In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Adducts with sodium [M+Na]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary ion.

Fragmentation patterns can provide further structural information. Common fragmentation pathways for Cbz-protected amino acids involve the loss of the benzyl group or cleavage of the carbamate linkage.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or acetic acid can be added for positive ion mode, or ammonium hydroxide for negative ion mode, to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via liquid chromatography (LC-MS).

-

Acquire the mass spectrum over an appropriate mass range.

-

-

Data Analysis:

-

Identify the molecular ion peaks and any significant fragment ions.

-

Compare the observed m/z values with the calculated values to confirm the identity of the compound.

-

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of N-Cbz-O-tBu-L-threonine through NMR, IR, and MS provides a robust framework for its structural verification and quality control. Although experimental spectra for this specific compound are not widely published, the predicted data and interpretations presented in this guide, based on the analysis of closely related structures and fundamental spectroscopic principles, offer a reliable reference for researchers in peptide synthesis and drug development. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, thereby validating the integrity of this essential chiral building block for its intended applications.

References

-

L-Threonine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

-

Table of Characteristic IR Absorptions. UCLA Chemistry. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bmse000049 L-Threonine at BMRB [bmrb.io]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physicochemical Properties and Applications of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid (CAS Number: 16966-09-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Correctly Identifying CAS Number 16966-09-9

In the landscape of chemical procurement and research, the accurate identification of a compound is paramount. The CAS number 16966-09-9 is definitively assigned to (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid , a protected amino acid derivative crucial in the field of peptide synthesis.[1][2] This compound is commonly referred to by its abbreviated name, Z-Thr(tBu)-OH or Cbz-Thr(tBu)-OH .[1] Its structure features a threonine backbone with the α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group and the side-chain hydroxyl group protected by a tert-butyl (tBu) ether. This strategic protection renders it a valuable building block for the synthesis of complex peptides and therapeutic agents.

This guide provides a comprehensive overview of the physicochemical properties of Z-Thr(tBu)-OH, detailed experimental protocols for its application, and an in-depth analysis of its spectral characteristics to support its effective use in research and development.

Physicochemical Properties

The physicochemical properties of Z-Thr(tBu)-OH are fundamental to its handling, storage, and reactivity in synthetic applications. A summary of these properties is presented below.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 16966-09-9 | [1] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][3] |

| Molecular Weight | 309.36 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Predicted Boiling Point | 470.1 ± 45.0 °C | [1] |

| Predicted pKa | 3.51 ± 0.10 | [1] |

Solubility

Storage and Stability

For optimal stability, Z-Thr(tBu)-OH should be stored at 2-8°C in a desiccated environment.[8] The benzyloxycarbonyl group is stable under a variety of coupling conditions but can be cleaved by catalytic hydrogenation or strong acidic conditions.[7] The tert-butyl ether is stable to basic conditions and catalytic hydrogenation but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[7]

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of Z-Thr(tBu)-OH is essential for its quality control and characterization in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons (C₆H₅): ~7.3 ppm (multiplet, 5H)

-

Benzyloxy CH₂: ~5.1 ppm (singlet, 2H)

-

α-CH: ~4.2 ppm (doublet, 1H)

-

β-CH: ~4.0 ppm (multiplet, 1H)

-

Threonine CH₃: ~1.2 ppm (doublet, 3H)

-

tert-Butyl (CH₃)₃: ~1.1 ppm (singlet, 9H)

-

Carboxylic Acid OH: Broad singlet, variable chemical shift

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl (C=O, Carboxylic Acid): ~173 ppm

-

Carbonyl (C=O, Cbz): ~156 ppm

-

Aromatic Carbons: ~127-136 ppm

-

Benzyloxy CH₂: ~67 ppm

-

tert-Butyl Quaternary Carbon: ~74 ppm

-

α-CH: ~60 ppm

-

β-CH: ~68 ppm

-

Threonine CH₃: ~20 ppm

-

tert-Butyl CH₃: ~28 ppm

Infrared (IR) Spectroscopy

The FTIR spectrum of Z-Thr(tBu)-OH would be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H Stretch (Amide): A moderate band around 3300 cm⁻¹

-

C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹

-

C=O Stretch (Carboxylic Acid and Cbz): Strong, distinct peaks around 1710 cm⁻¹ and 1690 cm⁻¹, respectively.

-

C-O Stretch (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), Z-Thr(tBu)-OH is expected to show a prominent ion corresponding to its molecular weight, typically as the [M+H]⁺ or [M+Na]⁺ adduct. Fragmentation patterns would likely involve the loss of the tert-butyl group (as isobutylene, 56 Da), the benzyloxycarbonyl group, and other characteristic cleavages of the amino acid backbone.[9]

Application in Peptide Synthesis

Z-Thr(tBu)-OH is a versatile building block, primarily utilized in solution-phase peptide synthesis and for the preparation of protected peptide fragments for convergent solid-phase strategies.[7][10] The orthogonal nature of the Z and tBu protecting groups allows for selective deprotection, a key advantage in the synthesis of complex peptides.[7]

Z_Thr_tBu [label="Z-Thr(tBu)-OH"]; H_Thr_tBu [label="H-Thr(tBu)-OH"]; Z_Thr_OH [label="Z-Thr-OH"];

Z_Thr_tBu -> H_Thr_tBu [label="Catalytic Hydrogenation\n(e.g., H₂, Pd/C)", color="#34A853", fontcolor="#34A853"]; Z_Thr_tBu -> Z_Thr_OH [label="Strong Acid\n(e.g., TFA)", color="#EA4335", fontcolor="#EA4335"];

{rank=same; H_Thr_tBu; Z_Thr_OH;} }

Orthogonal deprotection of Z-Thr(tBu)-OH.

Detailed Experimental Protocols

The following protocols are provided as a guide for the application of Z-Thr(tBu)-OH in peptide synthesis.

This protocol describes the coupling of Z-Thr(tBu)-OH to an amino acid ester, exemplified by the synthesis of Z-Thr(tBu)-Phe-OMe.

Materials:

-

Z-Thr(tBu)-OH (1.0 eq)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl, saturated aqueous NaHCO₃, and saturated aqueous NaCl (brine)

Procedure:

-

To a solution of Z-Thr(tBu)-OH and H-Phe-OMe·HCl in anhydrous DMF, add DIPEA at 0°C under an inert atmosphere.[7]

-

Stir the mixture for 10-15 minutes to neutralize the hydrochloride salt.[7]

-

Add HOBt and TBTU to the reaction mixture.[7]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, dilute the mixture with ethyl acetate.[7]

-

Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

-

Purify the crude dipeptide, Z-Thr(tBu)-Phe-OMe, by silica gel column chromatography.[7]

This protocol outlines the manual coupling of Z-Thr(tBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin with N-terminal deprotected peptide

-

Z-Thr(tBu)-OH (3 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 eq)

-

1-Hydroxybenzotriazole (HOBt) (3 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.[4]

-

In a separate vessel, dissolve Z-Thr(tBu)-OH and HOBt in DMF. Add DIC to the solution and allow the activation to proceed for 10-15 minutes at room temperature.[4]

-

Drain the DMF from the swollen resin and add the activated Z-Thr(tBu)-OH solution.[4]

-

Agitate the reaction vessel at room temperature for 2-4 hours.[4]

-

Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[4]

-

If the coupling is incomplete, the coupling step can be repeated.[4]

-

Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[4]

Resin [label="Resin-Bound Peptide\n(Free N-Terminus)"]; Activation [label="Activation of Z-Thr(tBu)-OH\n(e.g., DIC/HOBt)"]; Coupling [label="Coupling to Resin"]; Washing [label="Washing\n(DMF, DCM)"]; Next_Cycle [label="Proceed to Next\nDeprotection/Coupling Cycle"];

Resin -> Activation [style=invis]; Activation -> Coupling [color="#4285F4", fontcolor="#4285F4"]; Resin -> Coupling [style=invis]; Coupling -> Washing [color="#4285F4", fontcolor="#4285F4"]; Washing -> Next_Cycle [color="#4285F4", fontcolor="#4285F4"]; }

SPPS workflow with Z-Thr(tBu)-OH.

Z-Group Removal (Catalytic Hydrogenation):

-

Dissolve the Z-protected peptide in methanol or ethanol.[7]

-

Carefully add 10% Palladium on charcoal (Pd/C) catalyst (typically 10-20% by weight of the peptide).[7]

-

Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (e.g., balloon) at room temperature for 2-4 hours.[7]

-

Monitor the reaction by TLC.[7]

-

Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate.[7]

tBu-Group Removal (Acidolysis):

-

Treat the tBu-protected peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane, often with scavengers such as triisopropylsilane.

-

After 1-2 hours at room temperature, precipitate the deprotected peptide by adding cold diethyl ether.[7]

-

Collect the peptide by centrifugation or filtration.[7]

Safety and Handling

As with all laboratory chemicals, Z-Thr(tBu)-OH should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-Thr(tBu)-OH (CAS 16966-09-9) is a well-defined, protected amino acid derivative with a crucial role in peptide synthesis. Its orthogonal protecting groups provide the synthetic chemist with a high degree of control, enabling the construction of complex peptide architectures. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic characteristics, and detailed protocols for its application, serving as a valuable resource for researchers in drug discovery and development.

References

-

Synthesis of 3.68 g of Z-Thr(tBu)-OH. - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–27.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 14, 2026, from [Link]

-

Z-Thr(tbu)-ome | C17H25NO5 | CID 59113197 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Retrieved January 14, 2026, from [Link]

-

Z-Thr(tBU)-OH | CAS No. 16966-09-9 | | SynZeal. (n.d.). Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Patterns - eGyanKosh. (n.d.). Retrieved January 14, 2026, from [Link]

-

Cbz-Thr(tBu)-OH - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

- Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy.

-

Mass Spectroscopy: Alcohol Fragmentation Patterns - YouTube. (2019, September 19). Retrieved January 14, 2026, from [Link]

-

H-Thr(tBu)-OH [4378-13-6] - Aapptec Peptides. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid | C16H23NO5 | CID 7018812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Z-Thr(tBu)-OH.DCHA , 97% , 16966-07-7 - CookeChem [cookechem.com]

- 6. Z-THR(TBU)-OH DCHA | 16966-07-7 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | C23H27NO5 | CID 6364643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

N-Cbz-O-tert-butyl-L-threonine: A Guide for Peptide Synthesis

<Technical Guide >

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-O-tert-butyl-L-threonine is a critical protected amino acid derivative utilized extensively in peptide synthesis. Its unique bifunctional protecting group strategy, employing the benzyloxycarbonyl (Cbz) group for the α-amino function and the tert-butyl group for the side-chain hydroxyl function, offers strategic advantages in the controlled, stepwise assembly of complex peptide chains. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in both solution-phase and solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Importance of Threonine Protection

Threonine, a polar amino acid, possesses a secondary hydroxyl group in its side chain. This functional group is susceptible to undesirable side reactions, such as O-acylation, during peptide bond formation. To ensure the fidelity of peptide synthesis, this hydroxyl group, along with the α-amino group, must be temporarily masked with protecting groups.[1] The selection of these protecting groups is paramount to the success of the synthetic strategy.[1] N-Cbz-O-tert-butyl-L-threonine provides a robust solution, offering orthogonal protection that allows for selective deprotection at different stages of the synthesis.[2][3] This derivative is particularly valuable in the synthesis of pharmaceuticals and bioactive peptides where precise control over the molecular architecture is essential.[3]

Physicochemical Properties

The physical and chemical properties of N-Cbz-O-tert-butyl-L-threonine are fundamental to its handling, storage, and reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C16H23NO5 | [3][4] |

| Molecular Weight | 309.36 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [4] |

| CAS Number | 16966-09-9 | [3][4] |

| Solubility | Soluble in DMSO and other common organic solvents like dichloromethane, ethyl acetate, and DMF.[1][4] | [1][4] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[4] | [4] |

The Orthogonal Protecting Group Strategy

The efficacy of N-Cbz-O-tert-butyl-L-threonine lies in the distinct chemical lability of its two protecting groups: the benzyloxycarbonyl (Cbz) group and the tert-butyl (tBu) group.

-

N-terminal Cbz Group: The Cbz group is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H2/Pd-C).[2][6] This makes it orthogonal to the acid-labile tert-butyl group.[2]

-

Side-Chain tert-Butyl Group: The tert-butyl ether protecting the hydroxyl side chain is stable to the conditions used for Cbz group removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[2][7]

This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of either the N-terminus to permit chain elongation or the side chain during the final deprotection step.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 3. N-((Benzyloxy)Carbonyl)-O-(Tert-Butyl)-L-Threonine [myskinrecipes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine | CymitQuimica [cymitquimica.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

An In-depth Technical Guide on the Function of tert-Butyl Ether Protection for Threonine

This guide provides a comprehensive technical overview of the use of the tert-butyl (tBu) ether as a protecting group for the hydroxyl functionality of threonine. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and complex organic synthesis.

The Strategic Imperative for Threonine Side-Chain Protection

Threonine, with its secondary hydroxyl group, presents a distinct challenge in chemical synthesis, particularly in the stepwise assembly of peptides. This nucleophilic side chain can engage in undesirable reactions, such as O-acylation during peptide coupling steps, leading to the formation of side products and compromising the integrity of the final molecule.[1][2] Effective protection of this hydroxyl group is therefore not merely advantageous but essential for achieving high-purity, structurally defined peptides.

The choice of a protecting group is governed by a set of stringent criteria known as the principle of orthogonality .[3][4] An ideal protecting group must be:

-

Easy to install in high yield.

-

Stable to the reaction conditions employed for subsequent synthetic transformations (e.g., Nα-deprotection and peptide coupling in peptide synthesis).[5]

-

Removable under specific conditions that do not affect other protecting groups within the molecule.[1]

The tert-butyl ether group has emerged as a cornerstone for threonine side-chain protection, particularly within the widely adopted Fluorenylmethyloxycarbonyl (Fmoc)/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6]

The tert-Butyl Ether: A Chemist's Shield

The tert-butyl ether offers a robust shield for the threonine hydroxyl group due to its significant steric bulk and electronic properties. Its defining characteristic is its remarkable stability across a wide range of reaction conditions, yet its susceptibility to cleavage under strong acidic conditions.

Pillars of Stability

The tBu ether's resilience stems from the steric hindrance provided by the three methyl groups of the tert-butyl moiety. This bulkiness physically obstructs the approach of nucleophiles and bases, rendering the ether linkage exceptionally stable to:

-

Basic conditions: It remains intact during the repetitive piperidine treatments required for Nα-Fmoc group removal in SPPS.[5]

-

Nucleophilic attack: It is resistant to a variety of nucleophiles.[7]

-

Organometallic reagents: It is generally stable to Grignard reagents and organolithiums.[7]

-

Reductive and Oxidative conditions: It tolerates many common reducing and oxidizing agents used in organic synthesis.[8]

This stability profile makes it an orthogonal protecting group in the Fmoc/tBu strategy, where the Fmoc group is base-labile and the tBu group is acid-labile.[1]

The Achilles' Heel: Acid-Mediated Cleavage

The key to the tBu ether's utility lies in its clean and efficient removal under acidic conditions.[9][10] The cleavage mechanism is initiated by the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation to yield the deprotected hydroxyl group.

Sources

- 1. biosynth.com [biosynth.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyl Ethers [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Stability of Z-Thr(tBu)-OH Under Diverse pH Conditions: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Protecting Group Stability in Peptide Synthesis

In the intricate field of peptide synthesis and drug development, the use of protected amino acids is fundamental. N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(tBu)-OH) is a key building block, valued for its role in preventing unwanted side reactions at the amine and hydroxyl functionalities of threonine during peptide chain elongation.[1][2][3] The strategic selection and application of the benzyloxycarbonyl (Z) group for the amine and the tert-butyl (tBu) group for the hydroxyl moiety are predicated on their differential stability, which allows for selective deprotection—a concept known as an orthogonal protecting group strategy.[4]

This technical guide provides an in-depth analysis of the stability profile of Z-Thr(tBu)-OH across a range of pH conditions. Understanding this profile is paramount for researchers and drug development professionals to ensure the integrity of the amino acid derivative throughout storage, handling, and synthetic processes, thereby preventing yield loss and the generation of impurities. We will explore the chemical mechanisms underpinning the stability and degradation of Z-Thr(tBu)-OH and provide field-proven experimental protocols to empower researchers to validate its stability in their own laboratory settings.

Chemical Structure and Properties of Z-Thr(tBu)-OH

Z-Thr(tBu)-OH, with the molecular formula C16H23NO5, possesses two key protecting groups: the Z-group on the alpha-amino group and the tBu-group on the side-chain hydroxyl group.[2][3] The threonine backbone itself is a polar, uncharged amino acid under physiological conditions.[5][6]

| Property | Value | Source |

| Molecular Formula | C16H23NO5 | [2] |

| Molecular Weight | 309.36 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C | [3][7] |

Stability Profile of Z-Thr(tBu)-OH Across pH Gradients

The overall stability of Z-Thr(tBu)-OH is a composite of the individual stabilities of the Z-group, the tBu-group, and the threonine backbone.

Acidic Conditions (pH < 4)

Under strongly acidic conditions, the tBu-group is the most labile component of the Z-Thr(tBu)-OH molecule. The deprotection of tBu ethers and esters is an acid-catalyzed process that proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation).[8][9][10] This reaction is often driven to completion by the irreversible loss of the carbocation as isobutylene gas.[10][11][12]

Mechanism of tBu-group cleavage:

-

Protonation of the ether oxygen.

-

Cleavage of the carbon-oxygen bond to form the stable tert-butyl cation and the free hydroxyl group.

-

The tert-butyl cation can be quenched by a nucleophile or deprotonate to form isobutylene.[11]

While the Z-group is generally considered stable to mild acids, it can be cleaved under harsh acidic conditions, such as with HBr in acetic acid.[13][14] However, the tBu group is significantly more acid-sensitive. Therefore, at moderately low pH, selective cleavage of the tBu group is expected, leaving the Z-group intact.

Expected Stability:

-

pH 1-2: Rapid degradation, primarily through the loss of the tBu-group.

-

pH 3-4: Moderate to low stability, with a significant risk of tBu-group cleavage over time.

Neutral Conditions (pH 6-8)

Z-Thr(tBu)-OH exhibits high stability under neutral pH conditions. Both the Z- and tBu- protecting groups are stable in this range, as are the amide and ether linkages to the threonine backbone.[9][15] Threonine itself is also stable at neutral pH.[5] This stability is crucial for storage and for many coupling reactions in peptide synthesis that are performed at or near neutral pH.

Expected Stability:

-

pH 6-8: High stability, with minimal degradation expected over extended periods.

Basic Conditions (pH > 9)

The stability of Z-Thr(tBu)-OH under basic conditions is primarily dictated by the lability of the Z-group. While the tBu-group is highly stable in basic media[9][10], the Z-group can be cleaved by strong bases, although this is less common than its removal by catalytic hydrogenation. The mechanism of base-mediated Z-group cleavage is not as prevalent in standard peptide synthesis protocols but can occur under sufficiently strong basic conditions. A synthesis procedure for Z-Thr(tBu)-OH involves adjusting the pH to 10-11 with sodium hydroxide, suggesting some degree of stability at this pH during the reaction, though prolonged exposure is not ideal.[2]

Expected Stability:

-

pH 9-10: Moderate stability, with a potential for slow degradation of the Z-group over time.

-

pH 11-12: Increased lability, with a higher rate of Z-group cleavage.

Experimental Protocols for Stability Assessment

To empirically determine the stability of Z-Thr(tBu)-OH, a systematic study across a range of pH values is recommended. The following protocols provide a framework for conducting such a study.

Experimental Workflow

Caption: Experimental workflow for assessing the pH stability of Z-Thr(tBu)-OH.

Protocol 1: HPLC-Based Stability Assay

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of amino acids and their derivatives.[16][17][18][19][20]

1. Materials and Reagents:

-

Z-Thr(tBu)-OH

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Buffer salts (e.g., phosphate, citrate) to prepare buffers at pH 2, 4, 7, 9, and 12.

2. Sample Preparation:

-

Prepare a stock solution of Z-Thr(tBu)-OH (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

-

For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL. Ensure the organic solvent content is low to not significantly alter the pH.

-

Filter the samples through a 0.22 µm filter before injection.

3. HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (for the Z-group)

-

Injection Volume: 10 µL

4. Data Analysis:

-

Inject a t=0 sample for each pH to establish the initial peak area of Z-Thr(tBu)-OH.

-

Inject samples at subsequent time points (e.g., 24, 48, 72 hours).

-

Calculate the percentage of Z-Thr(tBu)-OH remaining at each time point relative to the t=0 sample.

-

Monitor for the appearance of new peaks, which would indicate degradation products.

Protocol 2: NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to identify the degradation products of Z-Thr(tBu)-OH.[21][22][23][24]

1. Sample Preparation:

-

Prepare samples as described in the HPLC protocol, but at a higher concentration (e.g., 5-10 mg/mL) in deuterated buffers if possible, or lyophilize the incubated samples and redissolve in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

-

Use an internal standard for quantification if desired.

2. NMR Acquisition:

-

Acquire 1H NMR spectra for each sample.

-

For detailed structural analysis, 2D NMR experiments (e.g., COSY, HSQC) can be performed on samples showing significant degradation.

3. Data Analysis:

-

Compare the spectra of the incubated samples to the t=0 sample.

-

The disappearance of signals corresponding to the tBu-group (a singlet around 1.3 ppm) would confirm its cleavage.

-

The disappearance of signals from the Z-group (aromatic protons around 7.3 ppm and the benzylic protons around 5.1 ppm) would indicate its removal.

-

The appearance of new signals can help in identifying the structure of the degradation products, such as Z-Thr-OH or Thr(tBu)-OH.

Predicted Degradation Pathways

Caption: Predicted primary degradation pathways of Z-Thr(tBu)-OH under harsh acidic and basic conditions.

Conclusion and Recommendations

Z-Thr(tBu)-OH is a robustly protected amino acid derivative that exhibits high stability under the neutral to mildly acidic or basic conditions typically employed in peptide synthesis. However, its stability is compromised at the extremes of the pH scale.

-

Acidic Stability: The primary liability is the tBu-group, which is susceptible to cleavage at pH values below 4. It is recommended to avoid prolonged exposure to strongly acidic conditions if the integrity of the tBu-group is to be maintained.

-

Basic Stability: The Z-group is the more labile moiety under basic conditions, particularly at pH values above 10.

-

Optimal Stability: For storage and handling, maintaining Z-Thr(tBu)-OH in a solid form at recommended temperatures (2-8°C) or in solution at a neutral pH is crucial for preserving its chemical integrity.

The experimental protocols outlined in this guide provide a reliable framework for researchers to conduct their own stability studies, ensuring the quality and reliability of this critical raw material in their drug development pipelines. A thorough understanding and empirical validation of the pH stability profile of Z-Thr(tBu)-OH will ultimately contribute to more robust and reproducible synthetic outcomes.

References

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

-

Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

ACS Green Chemistry Institute. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

-

Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Licari, D., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(20), 13266–13275. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Yulvianti, M., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 35-46. [Link]

-

ResearchGate. (2014). Influence of Isoelectric pH on the Growth Linear and Nonlinear Optical and Dielectric Properties of l-Threonine Single Crystals. [Link]

-

Khan Academy. (n.d.). Amino acid structure and classifications. [Link]

-

ResearchGate. (n.d.). Photograph of L-threonine crystal grown at different pH. [Link]

-

Crash Course. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). Analysis of amino acids by high performance liquid chromatography. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

MtoZ Biolabs. (n.d.). Amino Acid Analysis Using HPLC. [Link]

-

Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2011, 75-87. [Link]

-

Shimadzu. (n.d.). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. [Link]

-

De Zutter, J. K., et al. (2021). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 98(1), 238-244. [Link]

-

National Center for Biotechnology Information. (n.d.). Z-Thr(tbu)-ome. PubChem. [Link]

-

ResearchGate. (2017). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]

-

Li, C., & Wang, Y. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 443-465. [Link]

-

Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]

- 3. Z-THR(TBU)-OH price,buy Z-THR(TBU)-OH - chemicalbook [chemicalbook.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 6. Khan Academy [khanacademy.org]

- 7. Z-THR(TBU)-OH DCHA | 16966-07-7 [m.chemicalbook.com]

- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. myfoodresearch.com [myfoodresearch.com]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. shimadzu.com [shimadzu.com]

- 21. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. users.cs.duke.edu [users.cs.duke.edu]

Methodological & Application

Use of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine in solid-phase peptide synthesis (SPPS)

An In-Depth Guide to the Strategic Application of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine in Solid-Phase Peptide Synthesis

Abstract

This compound, commonly referred to as Z-Thr(tBu)-OH, is a specialized amino acid derivative that provides a unique orthogonal protection strategy for advanced Solid-Phase Peptide Synthesis (SPPS).[1][2] The strategic employment of the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (tBu) ether offers chemists precise control over deprotection steps, which is critical for the synthesis of complex peptides, including protected fragments intended for convergent synthesis strategies like fragment condensation.[2][3] This guide provides a comprehensive exploration of the principles governing the use of Z-Thr(tBu)-OH, detailed protocols for its incorporation and selective deprotection, and expert insights into overcoming common synthetic challenges.

The Principle of Orthogonality: The Z/tBu Strategy

In the complex architecture of peptide synthesis, preventing unwanted side reactions is paramount.[4] This is achieved by temporarily masking reactive functional groups with protecting groups.[5] The cornerstone of modern SPPS is the principle of orthogonal protection, which utilizes a set of protecting groups that can be selectively removed under distinct chemical conditions without affecting others.[6][7]

The Z-Thr(tBu)-OH derivative is a prime example of this principle in action. It employs two chemically distinct protecting groups:

-

Nα-Benzyloxycarbonyl (Z or Cbz) Group : This well-established protecting group shields the N-terminal amine.[5] It is notably stable to the mildly basic conditions (e.g., piperidine) used for Fmoc-group removal and the moderate acidic conditions used for Boc-group removal.[1][2] Its cleavage requires specific, non-standard SPPS conditions such as catalytic hydrogenation or treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[5][8]

-

O-tert-butyl (tBu) Group : This group protects the hydroxyl side chain of threonine.[9] The tBu ether is stable to the basic conditions used for Fmoc deprotection but is labile under strong acid conditions, typically trifluoroacetic acid (TFA), which are commonly used for the final cleavage of the peptide from the resin.[2][9]